1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea
Description
The compound 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea is a structurally complex molecule featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group, a urea linker, and a tetrazole moiety substituted with a 2-methoxyethyl chain. For instance, urea formation often involves coupling reactions between isocyanates and amines , while tetrazole derivatives are typically synthesized via cyclization of nitriles with sodium azide or via substitution reactions . The benzo[d][1,3]dioxol-5-yl group, commonly found in bioactive molecules, is known to enhance metabolic stability and binding affinity in CNS-targeting compounds .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O5/c1-27-9-8-23-18(26)24(22-21-23)14-5-2-12(3-6-14)19-17(25)20-13-4-7-15-16(10-13)29-11-28-15/h2-7,10H,8-9,11H2,1H3,(H2,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBCNIJBYTZJHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the tetrazole ring: The tetrazole ring can be synthesized via the of azides with nitriles under acidic or basic conditions.
Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole and tetrazole intermediates with a suitable isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated or nucleophile-substituted aromatic compounds.
Scientific Research Applications
1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea depends on its specific application:
Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction or metabolic pathways, depending on its molecular targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
*Calculated molecular weight based on formula C₂₀H₂₂N₈O₅.
Key Observations:
Substituent Impact on Activity :
- The benzo[d][1,3]dioxol-5-yl group is a common feature in anticonvulsant and antimicrobial agents, as seen in compounds from and . Its electron-rich aromatic system may enhance π-π stacking with biological targets.
- Tetrazole vs. Thiadiazole : The target compound’s tetrazole ring (pKa ~4.9) offers greater metabolic stability compared to thiadiazole derivatives , which are prone to hydrolysis.
- Methoxyethyl Chain : The 2-methoxyethyl substituent on the tetrazole may improve solubility relative to tert-butyl or trifluoromethyl groups in analogs .
Synthetic Routes :
- Urea formation in the target compound likely follows protocols similar to , where acid chlorides or isocyanates react with amines.
- The tetrazole moiety could be synthesized via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions, as seen in .
Physicochemical Properties: Melting points for related urea derivatives range from 176°C to 228°C , suggesting the target compound may exhibit similar thermal stability.
Structural Characterization Techniques
- Crystallography : Tools like SHELX and Mercury are critical for determining conformational details, such as planarity of the tetrazole ring and orientation of the methoxyethyl chain.
- Spectroscopy : IR and NMR data from confirm urea N-H stretches (~3300 cm⁻¹) and aromatic proton environments (δ 5.93 ppm for OCH₂O in ).
Biological Activity
The compound 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the urea linkage and the incorporation of the benzo[d][1,3]dioxole moiety. The structural integrity of the compound is confirmed through various spectroscopic methods such as NMR and mass spectrometry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| Molecular Weight | 342.36 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in DMSO |
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that modifications to the tetrazole ring enhanced cytotoxicity against human lung cancer cells (A549) with IC50 values in the low micromolar range .
Antimicrobial Properties
Compounds containing the benzo[d][1,3]dioxole structure have also been evaluated for antimicrobial activity. A series of benzamide derivatives with similar moieties exhibited promising antifungal activity against Fusarium graminearum and Marssonina mali, suggesting that this compound may possess similar properties .
The proposed mechanism for the biological activity of this compound involves interaction with key cellular targets such as DNA and enzymes involved in cell proliferation. Studies suggest that it may bind within the minor groove of DNA, disrupting normal replication processes . Additionally, its effects on enzyme inhibition have been noted in various assays.
Case Studies
- Cell Line Studies : A series of experiments conducted on A549 lung cancer cells showed that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism appears to involve apoptosis induction as evidenced by increased caspase activity.
- Zebrafish Embryo Toxicity : In a toxicity assessment using zebrafish embryos, this compound demonstrated moderate toxicity at higher concentrations, indicating a need for careful dosage consideration in therapeutic applications .
- Antimicrobial Testing : The compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus, showing effective inhibition at concentrations comparable to established antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
